molecular formula C19H20N2O2 B15282350 2-(dimethylamino)ethyl 5H-benzo[4,5]cyclohepta[1,2-b]pyridine-5-carboxylate

2-(dimethylamino)ethyl 5H-benzo[4,5]cyclohepta[1,2-b]pyridine-5-carboxylate

Cat. No.: B15282350
M. Wt: 308.4 g/mol
InChI Key: SZSLDJXMKDHPCB-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl 5H-benzo[4,5]cyclohepta[1,2-b]pyridine-5-carboxylate is a complex organic compound with a unique structure that combines elements of benzo, cyclohepta, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 5H-benzo[4,5]cyclohepta[1,2-b]pyridine-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of halogenated pyridine derivatives, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl 5H-benzo[4,5]cyclohepta[1,2-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium tert-butoxide

    Solvents: Dimethylformamide, tetrahydrofuran

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(dimethylamino)ethyl 5H-benzo[4,5]cyclohepta[1,2-b]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 5H-benzo[4,5]cyclohepta[1,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl 7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-2-carboxylate

InChI

InChI=1S/C19H20N2O2/c1-21(2)12-13-23-19(22)18-15-7-4-3-6-14(15)9-10-17-16(18)8-5-11-20-17/h3-11,18H,12-13H2,1-2H3

InChI Key

SZSLDJXMKDHPCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1C2=C(C=CC3=CC=CC=C13)N=CC=C2

Origin of Product

United States

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